5-[(1-benzyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a diazinane-2,4,6-trione moiety, which is a six-membered ring containing three carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione typically involves the condensation of an indole derivative with a diazinane-2,4,6-trione precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole derivative can then be reacted with a suitable diazinane-2,4,6-trione precursor under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophilic reagent used.
Scientific Research Applications
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with similar structure but different function.
Uniqueness
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione is unique due to its combination of the indole and diazinane-2,4,6-trione moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential therapeutic applications, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-[(1-benzylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15N3O3/c24-18-16(19(25)22-20(26)21-18)10-14-12-23(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,21,22,24,25,26) |
InChI Key |
FPGWJDJJATWIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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